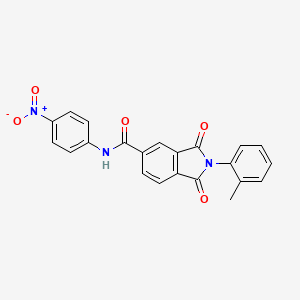![molecular formula C17H15F2N3O2 B11560296 (3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide](/img/structure/B11560296.png)
(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with a suitable formylating agent to produce 4-fluorobenzaldehyde.
Condensation Reaction: The 4-fluorobenzaldehyde is then reacted with 3-fluorobenzylamine under acidic conditions to form the corresponding imine.
Amidation: The imine is subsequently reacted with butanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic properties.
Biological Research: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of (3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}propanamide
- N-(4-Fluorophenyl)-3-{[(3-chlorophenyl)formamido]imino}butanamide
Uniqueness
(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide is unique due to the specific positioning of fluorine atoms, which significantly influences its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for targeted applications.
Propiedades
Fórmula molecular |
C17H15F2N3O2 |
|---|---|
Peso molecular |
331.32 g/mol |
Nombre IUPAC |
3-fluoro-N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H15F2N3O2/c1-11(9-16(23)20-15-7-5-13(18)6-8-15)21-22-17(24)12-3-2-4-14(19)10-12/h2-8,10H,9H2,1H3,(H,20,23)(H,22,24)/b21-11+ |
Clave InChI |
CIDGCEYQNIZXGY-SRZZPIQSSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=CC=C1)F)/CC(=O)NC2=CC=C(C=C2)F |
SMILES canónico |
CC(=NNC(=O)C1=CC(=CC=C1)F)CC(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B11560213.png)

![N-(2-methoxyethyl)-2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B11560230.png)
![4-Chloro-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11560239.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11560240.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11560242.png)

![5-methyl-2-(4-methylphenyl)-4-[(naphthalen-1-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11560262.png)
![4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11560270.png)
![2-[5-(2-nitrophenyl)furan-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11560274.png)
![N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11560284.png)
![2-(4-chlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11560285.png)
![2-(1-naphthylamino)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11560286.png)

